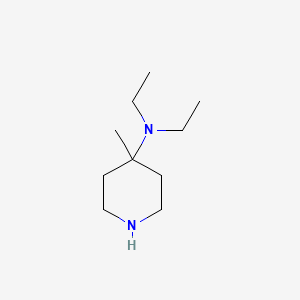

N,N-diethyl-4-methylpiperidin-4-amine

描述

Structural Characterization of N,N-Diethyl-4-methylpiperidin-4-amine

IUPAC Nomenclature and Molecular Formula Analysis

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition as a substituted piperidine derivative. The compound bears the Chemical Abstracts Service registry number 1600919-94-5, providing a unique identifier for this specific molecular entity. The molecular formula C₁₀H₂₂N₂ indicates the presence of ten carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 170.30 grams per mole.

The structural framework consists of a six-membered piperidine ring with nitrogen at the 1-position and a quaternary carbon center at the 4-position. The quaternary carbon bears both a methyl substituent and a diethylamino group, creating the characteristic this compound structure. The Simplified Molecular Input Line Entry System representation CC1(N(CC)CC)CCNCC1 provides a concise description of the molecular connectivity. This notation reveals the cyclic nature of the base piperidine structure with the additional methyl and diethylamino substituents positioned at the 4-carbon.

The compound can be classified as a tertiary amine due to the nitrogen atom bonded to three carbon substituents, specifically two ethyl groups and the piperidine ring carbon. The presence of two nitrogen atoms in the molecule creates a diamine structure, with one nitrogen integrated into the ring system and the second nitrogen bearing the diethyl substitution. This dual nitrogen functionality contributes significantly to the compound's chemical reactivity and potential biological activity.

Crystallographic Data and Conformational Studies

The conformational behavior of this compound is fundamentally influenced by the established principles governing piperidine ring systems. Research on related piperidine derivatives demonstrates that these six-membered rings typically adopt chair conformations as their most stable arrangements. The chair form represents the global minimum energy conformation for the piperidine backbone, providing optimal spatial arrangements that minimize steric strain and maximize orbital overlap efficiency.

Studies of 4-methylpiperidine derivatives reveal that the conformational preferences are significantly affected by the nature and position of substituents on the ring system. For 4-methylpiperidine, the conformational free energy difference of the methyl group positioning has been determined to be 1.93 ± 0.02 kilocalories per mole, indicating a strong preference for equatorial orientation of the methyl substituent. This finding provides important context for understanding the conformational behavior of this compound, where the 4-position bears both a methyl group and a diethylamino substituent.

The quaternary carbon center at the 4-position in this compound introduces significant steric considerations that influence the overall molecular conformation. The presence of both methyl and diethylamino groups at this position creates a bulky substitution pattern that may favor specific chair conformations to minimize intramolecular steric interactions. The diethylamino group, being significantly larger than a simple methyl substituent, is expected to exhibit a strong preference for equatorial positioning to avoid unfavorable axial interactions with other ring substituents.

Research on similar piperidine systems indicates that the transition between different conformational states can be influenced by the hybridization state of the nitrogen atoms involved. The piperidine nitrogen typically maintains sp³ hybridization with pyramidal geometry, while the exocyclic diethylamino nitrogen may exhibit varying degrees of planarity depending on electronic and steric factors. These conformational dynamics contribute to the overall three-dimensional structure and influence the compound's physical and chemical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The piperidine ring system exhibits characteristic chemical shift patterns that reflect the electronic environment of each carbon and hydrogen position within the molecule. The quaternary carbon at the 4-position appears as a distinct signal in carbon-13 Nuclear Magnetic Resonance spectra, typically observed in the aliphatic region with chemical shifts influenced by the attached nitrogen and methyl substituents.

The proton Nuclear Magnetic Resonance spectrum reveals the complex multiplicity patterns arising from the various hydrogen environments within the molecule. The piperidine ring protons exhibit characteristic coupling patterns that reflect the chair conformation geometry and the relative positioning of neighboring protons. The axial and equatorial protons can often be distinguished based on their chemical shifts and coupling constants, providing valuable conformational information about the preferred ring geometry.

The diethylamino substituent contributes distinct resonances corresponding to the methylene and methyl groups of the ethyl chains. These signals typically appear as characteristic ethyl patterns in the proton Nuclear Magnetic Resonance spectrum, with triplet methyl resonances and quartet methylene resonances arising from the ethyl group connectivity. The chemical shifts of these protons are influenced by the electronic environment created by the nitrogen atom and the overall molecular framework.

Studies of related piperidine derivatives demonstrate that Nuclear Magnetic Resonance analysis can provide detailed information about conformational preferences and dynamic behavior in solution. The observation of distinct chemical shifts for axial and equatorial protons, along with characteristic coupling constant patterns, allows for determination of the predominant conformational states adopted by the molecule under various conditions.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopic analysis of this compound provides valuable information about the vibrational modes and molecular structure of this piperidine derivative. The compound exhibits characteristic absorption bands corresponding to carbon-hydrogen, carbon-nitrogen, and carbon-carbon stretching and bending vibrations. The presence of tertiary amine functionality contributes distinct spectroscopic signatures that can be used for structural identification and purity assessment.

The piperidine ring system contributes characteristic vibrational modes that appear in both infrared and Raman spectra. Ring breathing modes, carbon-carbon stretching vibrations, and carbon-hydrogen deformation modes provide fingerprint information for the six-membered heterocyclic structure. The chair conformation of the piperidine ring influences the specific frequencies and intensities of these vibrational modes, reflecting the geometric constraints imposed by the cyclic structure.

The diethylamino substituent introduces additional vibrational modes corresponding to the ethyl group functionalities. Carbon-hydrogen stretching vibrations from the methyl and methylene groups appear in the characteristic aliphatic region of the infrared spectrum. The carbon-nitrogen stretching modes associated with both the ring nitrogen and the exocyclic diethylamino nitrogen provide information about the electronic environment and bonding characteristics of these functional groups.

Comparison with spectroscopic data from related piperidine compounds allows for detailed assignment of vibrational modes and verification of structural features. The presence of the quaternary carbon center at the 4-position may introduce subtle changes in vibrational frequencies compared to simpler piperidine derivatives, reflecting the altered electronic and steric environment created by the multiple substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about the molecular ion and characteristic fragmentation pathways that occur under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of 170.30 grams per mole with appropriate isotopic contributions. The presence of two nitrogen atoms in the molecule contributes to the isotopic pattern observed in high-resolution mass spectra.

Electron ionization mass spectrometry typically produces characteristic fragmentation patterns that reflect the structural features and bonding arrangements within the molecule. The piperidine ring system may undergo ring cleavage reactions that result in the formation of characteristic fragment ions. The diethylamino substituent is particularly susceptible to fragmentation, potentially leading to the loss of ethyl groups or the formation of iminium ions through alpha-cleavage processes.

Common fragmentation pathways for piperidine derivatives include the loss of alkyl substituents, ring opening reactions, and the formation of cyclic iminium ions. The quaternary carbon center at the 4-position may influence the fragmentation behavior by providing multiple potential cleavage sites and stabilizing certain fragment ion structures through electronic effects.

High-resolution mass spectrometry can provide accurate mass measurements that allow for determination of elemental composition and verification of molecular formulas. The accurate mass of the molecular ion, combined with isotopic pattern analysis, provides definitive confirmation of the molecular formula C₁₀H₂₂N₂ for this compound.

| Mass Spectral Parameter | Value | Significance |

|---|---|---|

| Molecular Ion (M⁺- ) | m/z 170 | Molecular weight confirmation |

| Base Peak | Variable | Most abundant fragment |

| Nitrogen Rule | Even m/z | Consistent with two nitrogen atoms |

| Accurate Mass | 170.1782 Da | Elemental composition verification |

Comparative Analysis with Related Piperidine Derivatives

Comparative analysis of this compound with structurally related piperidine derivatives reveals important structure-activity relationships and conformational trends within this class of compounds. The 4-methylpiperidin-4-amine framework serves as a fundamental scaffold that can be modified through various substitution patterns to produce compounds with distinct physical, chemical, and biological properties.

Comparison with 4-ethyl-N,N-dimethylpiperidin-4-amine demonstrates the influence of alkyl chain length and substitution patterns on molecular properties. While both compounds feature quaternary carbon centers at the 4-position with amine substituents, the difference between ethyl and methyl substitution, as well as dimethyl versus diethyl amino groups, creates distinct steric and electronic environments that influence conformational preferences and reactivity patterns.

The structural relationship with 1-methylpiperidin-4-amine illustrates the significance of substitution position and pattern. The 1-methyl derivative features substitution at the ring nitrogen rather than at the 4-carbon, resulting in fundamentally different conformational constraints and chemical behavior. This comparison highlights the importance of regioisomerism in determining the properties of piperidine derivatives.

Studies of conformational preferences in related piperidine systems provide valuable insights into the behavior of this compound. Research on 2-substituted piperidines demonstrates that the position and nature of substituents significantly influence the equilibrium between different conformational states. The preference for axial versus equatorial positioning depends on electronic factors, steric interactions, and the ability of substituents to participate in conjugative stabilization.

| Compound | Molecular Formula | Key Structural Feature | Conformational Preference |

|---|---|---|---|

| This compound | C₁₀H₂₂N₂ | Quaternary C4 with diethylamino | Chair with equatorial substitution |

| 4-methylpiperidine | C₆H₁₃N | Simple 4-methyl substitution | Chair with equatorial methyl |

| 1-methylpiperidin-4-amine | C₆H₁₄N₂ | N1-methyl with C4-amino | Chair conformation |

| 4-ethyl-N,N-dimethylpiperidin-4-amine | C₉H₂₀N₂ | Quaternary C4 with dimethylamino | Chair with equatorial substitution |

The analysis of these related compounds reveals that the introduction of bulky substituents at the 4-position generally favors equatorial positioning to minimize steric strain. The diethylamino group in this compound represents a particularly bulky substituent that strongly favors equatorial orientation, consistent with the conformational principles established for other 4-substituted piperidine derivatives.

属性

IUPAC Name |

N,N-diethyl-4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-12(5-2)10(3)6-8-11-9-7-10/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNJJEHJBBOBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methylpiperidin-4-amine typically involves the reaction of 4-methylpiperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow processes. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C. The starting materials, including 4-methylpiperidine and diethylamine, are fed into the reactor, where they react under controlled temperature and pressure conditions. This process allows for efficient and scalable production of the compound .

化学反应分析

Types of Reactions

N,N-diethyl-4-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-Diethyl-4-methyl-4-piperidone.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines are often employed in substitution reactions.

Major Products Formed

Oxidation: N,N-Diethyl-4-methyl-4-piperidone.

Reduction: Various amine derivatives.

Substitution: Compounds with different nucleophilic groups replacing the diethylamine group.

科学研究应用

Medicinal Chemistry

Anticancer Research

N,N-Diethyl-4-methylpiperidin-4-amine has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can interact with various biological targets, leading to the modulation of cancer cell growth and survival. For instance, compounds based on the piperidine structure have been found to inhibit specific pathways involved in tumor progression.

Neurological Applications

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It has been observed to influence dopamine receptor activity, which could be beneficial in conditions such as schizophrenia or Parkinson's disease. The modulation of synaptic transmission via this compound may enhance neurotransmitter availability, thus improving cognitive functions .

Biochemical Research

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes such as monoamine oxidase, which plays a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially alleviating symptoms associated with mood disorders .

Cell Signaling Pathways

The compound has been shown to activate various signaling pathways within cells, including the cAMP pathway. This activation can result in enhanced cellular energy production and altered metabolic activities, making it a candidate for further exploration in metabolic disorders .

Synthetic Methodologies

Synthesis of Bioactive Compounds

this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the development of novel bioactive scaffolds through multi-component reactions. These synthetic pathways allow for the rapid generation of diverse chemical entities that can be screened for biological activity .

Case Studies and Research Findings

作用机制

The mechanism of action of N,N-diethyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

相似化合物的比较

Structural Analogs: Substituent Variations

Piperidin-4-amine derivatives differ in substituent patterns on the nitrogen and the piperidine ring. Key comparisons include:

Alkyl-Substituted Piperidin-4-amines

Key Differences :

- Basicity : Electron-donating ethyl and methyl groups increase nitrogen’s basicity, but steric bulk may hinder protonation.

Aryl- and Heteroaryl-Substituted Analogs

Key Differences :

- Lipophilicity : Aryl groups (e.g., 4-chlorobenzyl) enhance lipophilicity, improving membrane permeability compared to alkyl-substituted analogs.

- Receptor Binding : Pyrimidinyl groups (as in ) may engage in π-π stacking with biological targets, unlike purely aliphatic substituents.

Physicochemical Properties

- Solubility : Aliphatic amines like this compound are typically soluble in organic solvents but poorly soluble in water. Aryl-substituted analogs (e.g., ) show reduced aqueous solubility due to hydrophobic aromatic rings.

- Stability : Steric protection of the amine in the target compound may enhance stability against oxidation compared to less hindered analogs like N,N-dimethylpiperidin-4-amine .

Pharmacological Activity

- ACP-103 (): A carbamide derivative with piperidin-4-amine moieties acts as a 5-HT2A receptor inverse agonist (pIC₅₀ = 8.7).

- N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (): Exhibits opioid receptor interactions due to the phenylethyl substituent. The target compound’s aliphatic substituents may shift activity toward adrenergic or histaminergic receptors .

生物活性

N,N-diethyl-4-methylpiperidin-4-amine (also referred to as DEMPA) is a compound belonging to the piperidine class, notable for its significant biological activities, particularly in neuropharmacology. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

DEMPA features a piperidine ring substituted with two ethyl groups at the nitrogen atom and a methyl group at the 4-position. Its molecular formula is . The structural configuration plays a crucial role in its interaction with various neurotransmitter systems, particularly those involved in the central nervous system (CNS).

Interaction with Neurotransmitter Systems

Research indicates that DEMP exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural similarity to other piperidine derivatives suggests potential effects on these systems, which can influence mood, cognition, and pain perception.

- Dopaminergic Activity : DEMP has been shown to modulate dopamine receptor activity, which is critical in the treatment of disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Effects : The compound also interacts with serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

Opioid Receptor Binding

DEMPA's modifications at the piperidine nitrogen have been linked to varying affinities for opioid receptors. Studies indicate that it may exhibit analgesic properties through these interactions:

- Analgesic Potential : The ability to bind to opioid receptors positions DEMP as a candidate for developing new analgesics, particularly in chronic pain management.

Synthesis Methods

Several synthetic routes have been developed for DEMP, emphasizing its accessibility for research and pharmaceutical applications. Common methods include:

- Alkylation of Piperidine Derivatives : Utilizing various alkyl halides to achieve the desired substitutions.

- One-Pot Reactions : Streamlined processes that enhance yield and reduce synthesis time.

Comparative Analysis with Similar Compounds

The unique combination of ethyl and methyl substitutions in DEMP distinguishes it from other piperidine derivatives. A comparative analysis is provided in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidin-4-amine | Methyl group at nitrogen; no ethyl substituents | Less steric hindrance compared to diethyl variant |

| 1-(2-Methylphenyl)piperidin | Aromatic substitution on piperidine | Different pharmacological profile |

| N,N-Diethylpiperidin | No methyl substitution on the piperidine ring | Lacks specific activity related to methyl group |

| N-Boc-piperidine | Protecting group on nitrogen | Primarily used for synthetic applications |

Study 1: Analgesic Properties

In a study examining the analgesic effects of DEMP on animal models, it was found that doses administered via intraperitoneal injection significantly reduced pain responses in formalin-induced nociception tests. This suggests that DEMP may be effective in modulating pain pathways via opioid receptor activation.

Study 2: Neuropharmacological Effects

Another investigation focused on the cognitive effects of DEMP in rodent models. Results indicated improvements in memory retention and learning abilities when administered at specific dosages, supporting its role as a potential cognitive enhancer.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for N,N-diethyl-4-methylpiperidin-4-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via alkylation of 4-methylpiperidin-4-amine with ethyl halides under basic conditions. Optimization involves adjusting solvent systems (e.g., ethanol or acetonitrile), temperature (60–80°C), and stoichiometry of reagents (e.g., 1.2 equivalents of ethyl bromide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%) .

- Analytical Validation : Confirm structure using (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 2.8–3.2 ppm for piperidine CH) and high-resolution mass spectrometry (HRMS; calculated [M+H] = 184.1804) .

Q. How do structural modifications (e.g., substituent position) affect the compound's physicochemical properties?

- Comparative Analysis : Replacing the 4-methyl group with bulkier substituents (e.g., benzyl) increases steric hindrance, reducing solubility in polar solvents. Trifluoromethyl groups enhance metabolic stability but may reduce bioavailability due to increased lipophilicity (logP shift from 1.8 to 2.5) .

- Experimental Design : Use quantitative structure-activity relationship (QSAR) models to predict logP, pK, and solubility. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in receptor binding data for this compound derivatives?

- Case Study : Discrepancies in 5-HT receptor affinity (e.g., pK ranging from 8.7 to 9.3) may arise from assay variations (e.g., radioligand choice: []ketanserin vs. []LSD). Standardize protocols using whole-cell binding assays and orthogonal functional tests (e.g., R-SAT technology) .

- Data Harmonization : Apply meta-analysis to reconcile results, accounting for membrane preparation differences (e.g., HEK293 vs. CHO cells) and buffer ionic strength .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against homology models of off-target receptors (e.g., dopamine D) to predict binding poses. Prioritize analogs with >5 kcal/mol selectivity margins .

- Validation : Synthesize top candidates and test in competitive binding assays (IC determination) against panels of GPCRs and ion channels .

Q. What crystallographic techniques elucidate intermolecular interactions of this compound in solid-state formulations?

- Structural Analysis : Single-crystal X-ray diffraction reveals hydrogen bonding (e.g., N–H⋯N distances of 2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) between aromatic moieties. Use Mercury software to calculate torsion angles (e.g., 12–15° for piperidine ring puckering) .

- Stability Implications : Correlate packing efficiency with thermal stability (DSC/TGA) and hygroscopicity (dynamic vapor sorption) .

Methodological Considerations

- Synthetic Challenges : Trace impurities (e.g., diethylamine byproducts) can skew pharmacological data. Mitigate via rigorous purification (preparative HPLC, ≥99% purity) and LC-MS monitoring .

- In Vivo Translation : For behavioral studies (e.g., antipsychotic efficacy in rodent models), administer doses of 1–10 mg/kg (oral bioavailability: ~40–50%) and monitor plasma exposure (C = 1–3 µM at 2 hr post-dose) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。